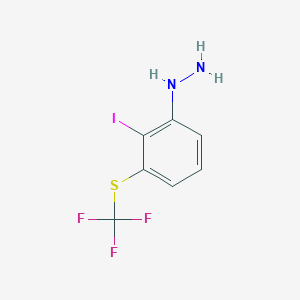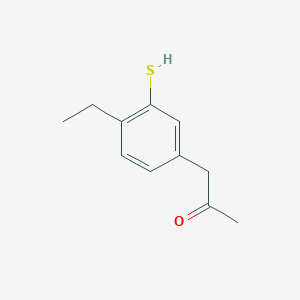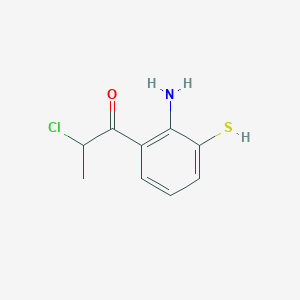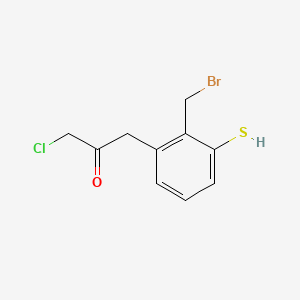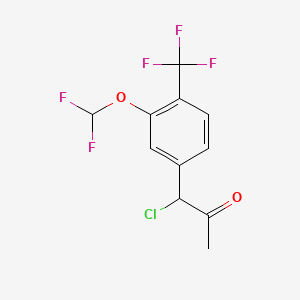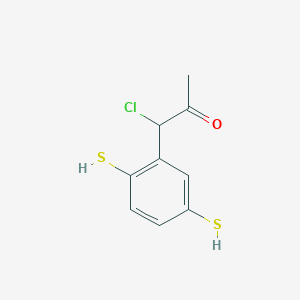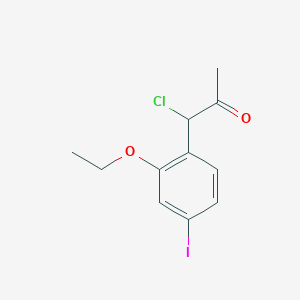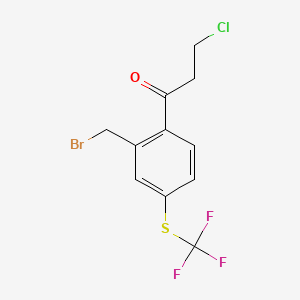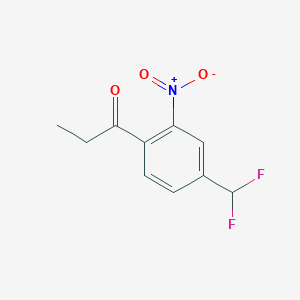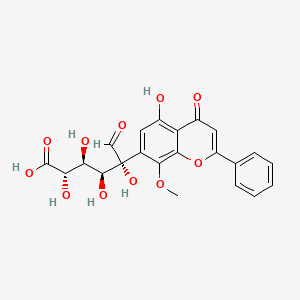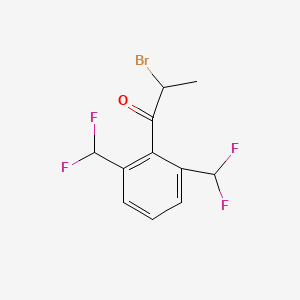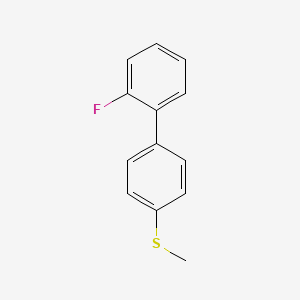
(2'-Fluorobiphenyl-4-yl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is an organic compound with the molecular formula C13H11FS and a molecular weight of 218.29 g/mol . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a methylsulfane group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane typically involves the reaction of 2-fluorobiphenyl with a methylsulfane reagent under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methylsulfane, followed by nucleophilic substitution on the 2-fluorobiphenyl .
Industrial Production Methods
Industrial production of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfoxide/sulfone back to the sulfane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: De-fluorinated biphenyl, reduced sulfane
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfane group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound without any substituents.
2-Fluorobiphenyl: Similar structure but without the methylsulfane group.
4-Methylsulfanebiphenyl: Similar structure but without the fluorine atom.
Uniqueness
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is unique due to the presence of both the fluorine atom and the methylsulfane group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above .
Propiedades
Fórmula molecular |
C13H11FS |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-fluoro-2-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C13H11FS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |
Clave InChI |
GWINHPZHUBLEQR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



